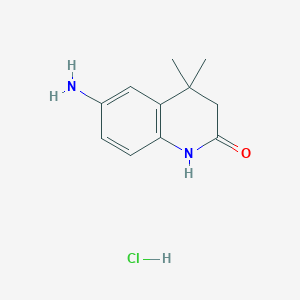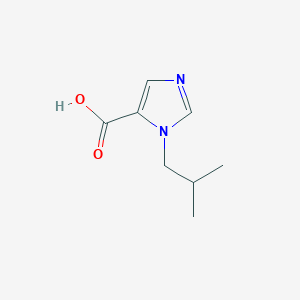![molecular formula C21H18N2O2 B2811110 [4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol CAS No. 2413874-52-7](/img/structure/B2811110.png)
[4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a furan ring, and a phenyl group
Mécanisme D'action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological properties and can interact with various targets .
Mode of Action
For instance, some imidazole derivatives show antioxidant activity by scavenging harmful free radicals . The specific interactions of this compound with its targets would need further experimental investigation.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly stated in the available literature. These properties are crucial for understanding the bioavailability of the compound. In silico prediction of physicochemical properties, ADME, and drug-likeness profiles are often studied for new compounds .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would need further experimental investigation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and furan intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in electronics, aerospace, and automotive industries.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(5-Phenyl-1H-imidazol-2-yl)phenyl]methanol
- [4-(5-Methyl-1H-imidazol-2-yl)phenyl]methanol
- [4-(5-(4-Phenyl-1H-imidazol-2-yl)furan-2-yl)phenyl]methanol
Uniqueness
Compared to these similar compounds, [4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol stands out due to its unique combination of functional groups. The presence of both imidazole and furan rings, along with the phenyl group, imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
[4-[5-(5-methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-20(17-5-3-2-4-6-17)23-21(22-14)19-12-11-18(25-19)16-9-7-15(13-24)8-10-16/h2-12,24H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERMYHUSWQMBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC=C(C=C3)CO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[N-(2-carboxyethyl)anilino]propanoic acid](/img/structure/B2811030.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2811035.png)







![3-(dimethylamino)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2811047.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2811049.png)
